2-(N-Methylmethanesulfonamido)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide
Description
This compound is a multifunctional acetamide derivative characterized by a thiophene-oxadiazole hybrid scaffold and a methanesulfonamido group. The structure integrates a 1,2,4-oxadiazole ring substituted with a thiophen-2-yl group, linked via a methylene bridge to an N-phenylacetamide backbone.
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-21(27(2,23)24)11-15(22)18-13-7-4-3-6-12(13)10-16-19-17(20-25-16)14-8-5-9-26-14/h3-9H,10-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBFHGQLGTBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(N-Methylmethanesulfonamido)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide is a novel derivative featuring a complex structure that combines a thiophene moiety with 1,2,4-oxadiazole. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where:
- C: Carbon
- H: Hydrogen
- N: Nitrogen
- O: Oxygen
- S: Sulfur
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole and thiophene groups exhibit diverse biological activities. The biological activities of this specific compound have been explored through various studies focusing on its anticancer effects and other pharmacological properties.
Anticancer Activity
-
In vitro Studies :
- The compound was tested against several cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549). Results demonstrated significant cytotoxicity at concentrations ranging from 50 µM to 200 µM over 24 to 48 hours of incubation. Specifically, it achieved an IC50 value of approximately 92.4 µM , indicating effective inhibition of cell proliferation in multiple cancer types .
- Mechanism of Action :
Anti-inflammatory and Antimicrobial Properties
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. In addition, preliminary studies suggest potential antimicrobial activity against various bacterial strains, making it a candidate for further exploration in drug development .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its oxadiazole-thiophene core and sulfonamido-acetamide side chain . Below is a comparative analysis with key analogues:
Key Structural and Pharmacological Insights
- Oxadiazole vs. Triazole Cores : Compounds with 1,2,4-oxadiazole cores (e.g., the target compound) often exhibit enhanced metabolic stability compared to triazole derivatives due to reduced susceptibility to enzymatic oxidation . However, triazole derivatives (e.g., ) show broader antimicrobial activity, possibly due to improved metal-binding capacity from sulfur atoms.
- Thiophene vs. Pyridine/Phenyl Substitutions : Thiophene-containing derivatives (e.g., the target compound) demonstrate superior π-π stacking interactions with biological targets, enhancing binding affinity in kinase inhibitors . Pyridine or phenylthio groups (e.g., ) contribute to lipophilicity, improving blood-brain barrier penetration.
- Sulfonamido vs. Sulfanyl Groups : The methanesulfonamido group in the target compound increases aqueous solubility (PSA ≈ 100–120 Ų) compared to sulfanyl-containing analogues (PSA ≈ 70–90 Ų) . However, sulfanyl groups (e.g., ) enhance redox-modulating activity, useful in anti-inflammatory applications.
Research Findings and Data Tables
Physicochemical Properties
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound contains a sulfonamido group, a thiophene-linked 1,2,4-oxadiazole ring, and an acetamide backbone. The sulfonamido group enhances hydrogen-bonding potential and metabolic stability, while the 1,2,4-oxadiazole moiety contributes to π-π stacking interactions with biological targets. The thiophene ring may improve lipophilicity, aiding membrane permeability . These features are critical for target binding, as seen in structurally similar compounds with reported antimicrobial and enzyme-inhibitory activities .
Basic: What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step reactions:
Formation of the 1,2,4-oxadiazole ring : Cyclization of nitrile and hydroxylamine derivatives under reflux with catalysts like sodium hydroxide .
Introduction of the sulfonamido group : Reacting methanesulfonyl chloride with a methylamine intermediate in anhydrous dichloromethane .
Acetamide coupling : Using coupling agents (e.g., EDC/HOBt) to link the sulfonamido moiety to the phenylacetamide backbone .
Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for oxadiazole formation .
- Catalyst use : Potassium carbonate or triethylamine accelerates amide bond formation .
Yield tracking via HPLC and mid-reaction FT-IR analysis ensures intermediate purity .
Advanced: How should researchers address contradictions in structure-activity relationship (SAR) data across studies?
Contradictions often arise from divergent assay conditions (e.g., cell lines, concentrations). To resolve:
Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
Computational modeling : Perform molecular docking with the compound’s InChIKey (e.g., XLRPOYWMRUFTTI-UHFFFAOYSA-N from ) to validate binding poses against reported targets.
Synthetic validation : Replicate disputed analogs to confirm activity trends .
Basic: Which analytical techniques confirm the compound’s structure and purity?
- NMR spectroscopy : H and C NMR verify substituent integration (e.g., methyl groups at δ 2.3–2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 391.89 g/mol for a related compound ).
- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers design experiments to evaluate metabolic stability?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .
- Stability under physiological pH : Monitor hydrolysis in buffers (pH 1.2–7.4) over 24 hours .
Basic: What biological targets are hypothesized for this compound?
Similar analogs target:
- Kinases : MAPK or EGFR due to oxadiazole-mediated ATP-binding pocket interactions .
- Microbial enzymes : Thymidylate synthase inhibition via sulfonamido group .
In vitro assays (e.g., fluorescence polarization) validate target engagement .
Advanced: How to resolve discrepancies in reported IC₅₀ values across biological studies?
- Replicate assays : Use uniform protocols (e.g., 72-hour incubation for cytotoxicity ).
- Statistical analysis : Apply ANOVA to compare data variance between labs .
- Meta-analysis : Cross-reference with PubChem bioactivity data (e.g., CID 4521599 ) to identify outliers.
Basic: What strategies mitigate solubility challenges during formulation?
- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro studies .
- Prodrug design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
Advanced: Which computational methods predict the compound’s reactivity and degradation pathways?
- Density functional theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., sulfonamido C–S bond) .
- Molecular dynamics (MD) : Simulate hydrolysis in explicit solvent models (e.g., water/DMSO) .
- Degradant profiling : LC-HRMS identifies oxidation products (e.g., sulfoxide formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
